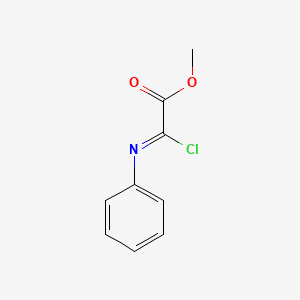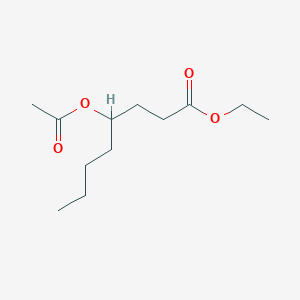
Ethyl 4-acetoxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetoxyoctanoate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the acetoxy group, which is further connected to an octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxyoctanoate typically involves the esterification of 4-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-acetoxyoctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-hydroxyoctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-hydroxyoctanoic acid and ethanol.
Reduction: 4-hydroxyoctanol.
Substitution: Various substituted octanoates depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 4-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release 4-hydroxyoctanoic acid, which may then participate in various metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Comparison: Ethyl 4-acetoxyoctanoate is unique due to its longer carbon chain and the presence of an acetoxy group, which imparts distinct chemical and physical properties. Compared to simpler esters like ethyl acetate, it has a higher molecular weight and boiling point, making it suitable for specific applications in industry and research .
Properties
CAS No. |
121312-01-4 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 4-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-4-6-7-11(16-10(3)13)8-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
YTHRNQINJGHRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


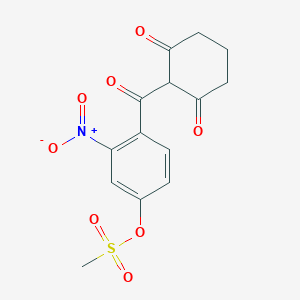

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

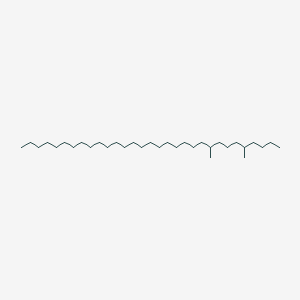
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
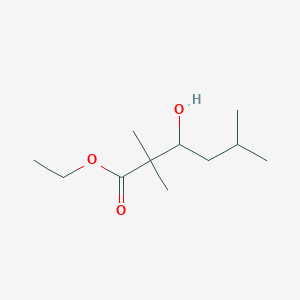
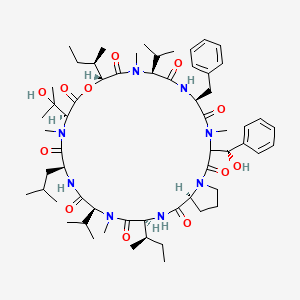
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
